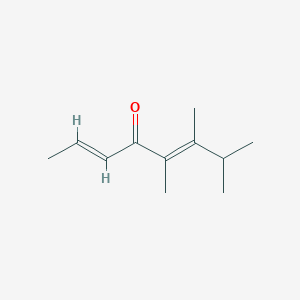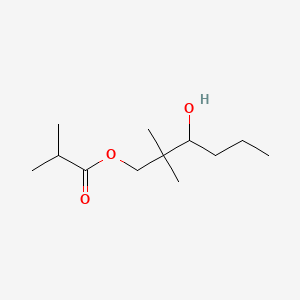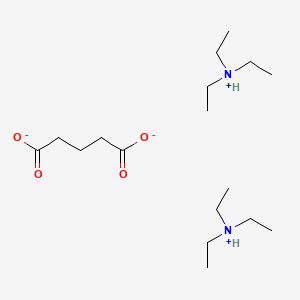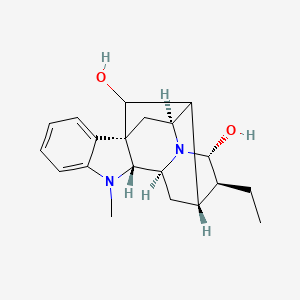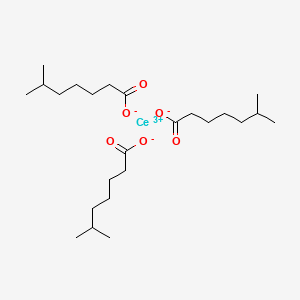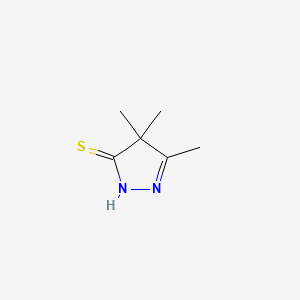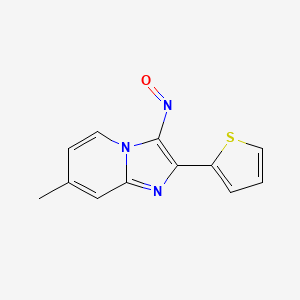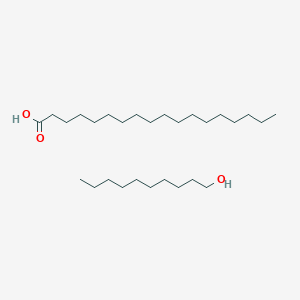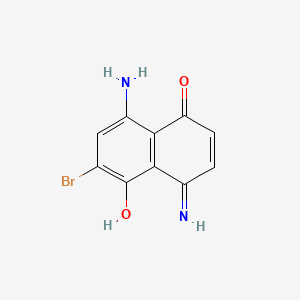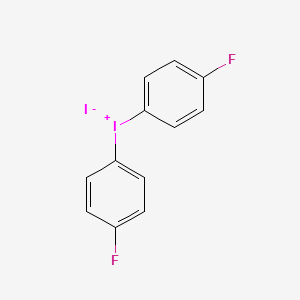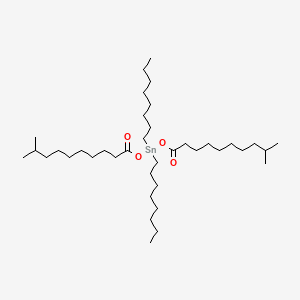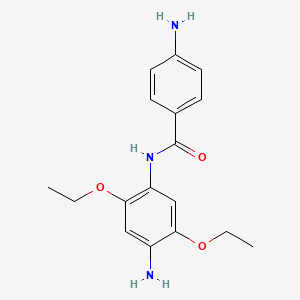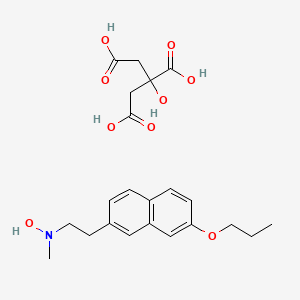
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methyl, and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthalenethanamine.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Propoxylation: The propoxy group is added through propoxylation reactions using propyl bromide or propyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Catalysts: Use of catalysts to speed up the reactions and improve selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N-methyl-2-naphthalenethanamine
- N-Hydroxy-N-methyl-7-ethoxy-2-naphthalenethanamine
- N-Hydroxy-N-methyl-7-butoxy-2-naphthalenethanamine
Uniqueness
N-Hydroxy-N-methyl-7-propoxy-2-naphthalenethanamine citrate stands out due to its specific propoxy substitution, which imparts unique chemical and biological properties. This substitution can influence its solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
117597-77-0 |
|---|---|
Fórmula molecular |
C22H29NO9 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-N-[2-(7-propoxynaphthalen-2-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C16H21NO2.C6H8O7/c1-3-10-19-16-7-6-14-5-4-13(8-9-17(2)18)11-15(14)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11-12,18H,3,8-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
ZKVXKYDSGUFJBE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C=CC(=C2)CCN(C)O)C=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


